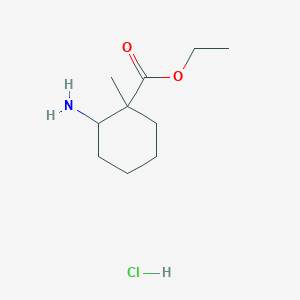

Ethyl 2-amino-1-methylcyclohexane-1-carboxylate hydrochloride

Description

Ethyl 2-amino-1-methylcyclohexane-1-carboxylate hydrochloride is a cyclohexane-based organic compound featuring an ethyl ester group, a methyl substituent at the 1-position, and an amino group at the 2-position, with the hydrochloride salt enhancing its stability and solubility.

Properties

IUPAC Name |

ethyl 2-amino-1-methylcyclohexane-1-carboxylate;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19NO2.ClH/c1-3-13-9(12)10(2)7-5-4-6-8(10)11;/h8H,3-7,11H2,1-2H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBEUOKFYTLQCNI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1(CCCCC1N)C.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.72 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-amino-1-methylcyclohexane-1-carboxylate hydrochloride typically involves the following steps:

Starting Material: The synthesis begins with cyclohexanone, which undergoes a series of reactions to introduce the amino and methyl groups.

Amination: Cyclohexanone is first converted to 2-amino-1-methylcyclohexane through reductive amination. This involves the reaction of cyclohexanone with methylamine in the presence of a reducing agent such as sodium cyanoborohydride.

Esterification: The resulting 2-amino-1-methylcyclohexane is then esterified with ethyl chloroformate to form ethyl 2-amino-1-methylcyclohexane-1-carboxylate.

Hydrochloride Formation: Finally, the ester is treated with hydrochloric acid to yield the hydrochloride salt of the compound.

Industrial Production Methods

In an industrial setting, the production of this compound follows similar steps but on a larger scale. The process involves:

Bulk Reactors: Using large-scale reactors to handle the initial amination and esterification reactions.

Purification: Employing techniques such as crystallization and recrystallization to purify the final product.

Quality Control: Implementing rigorous quality control measures to ensure the purity and consistency of the compound.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-amino-1-methylcyclohexane-1-carboxylate hydrochloride can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.

Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives with different substituents.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents like ether or tetrahydrofuran.

Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products

Oxidation: Nitroso or nitro derivatives.

Reduction: Alcohol derivatives.

Substitution: Various substituted amines or amides.

Scientific Research Applications

Ethyl 2-amino-1-methylcyclohexane-1-carboxylate hydrochloride has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential effects on biological systems, particularly in enzyme inhibition studies.

Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and intermediates.

Mechanism of Action

The mechanism of action of ethyl 2-amino-1-methylcyclohexane-1-carboxylate hydrochloride involves its interaction with specific molecular targets:

Molecular Targets: It can interact with enzymes, altering their activity.

Pathways Involved: The compound may affect metabolic pathways by inhibiting or activating certain enzymes, leading to changes in cellular processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Derivatives

The following compounds share structural or functional similarities with Ethyl 2-amino-1-methylcyclohexane-1-carboxylate hydrochloride:

Methyl 1-(Methylamino)cyclohexanecarboxylate Hydrochloride

- Structure: Differs by a methyl ester (vs. ethyl) and a methylamino group at the 1-position (vs. 2-amino-1-methyl).

- Synthesis: Prepared via reaction of methyl 1-(methylamino)cyclopentanecarboxylate with 4-toluenesulfonate monohydrate in ethyl acetate, yielding 78% product .

- 1H-NMR Data : δ 9.18 (2H, brs), 3.79 (3H, s), 2.57 (3H, brs) .

- Key Difference: The cyclopentane ring (vs.

Methyl (S)-3,3-Dimethyl-2-(methylamino)butanoate Hydrochloride

- Structure: Features a branched butanoate ester with a dimethyl substituent and methylamino group.

- Synthesis: Derived from methyl ((2S)-3,3-dimethyl-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]butanoate via HCl treatment in dioxane .

- 1H-NMR Data : δ 9.00 (1H, brs), 3.79 (3H, s), 2.54 (3H, s) .

- Key Difference: The linear butanoate chain (vs. bicyclic cyclohexane) reduces ring strain but may limit conformational rigidity.

Ethyl 4-Amino-2-oxabicyclo[2.1.1]hexane-1-carboxylate Hydrochloride

- Structure: Contains an oxygen bridge (2-oxabicyclo) and amino group on a bicyclic hexane system.

- Properties: CAS 104234-94-8; molecular formula C₈H₁₄ClNO₃. This compound’s bridged structure enhances stereochemical complexity compared to the target compound .

trans-2-Amino-1-cyclohexanecarboxylic Acid

Key Observations :

- Ester vs. Acid: Carboxylic acid derivatives (e.g., trans-2-amino-1-cyclohexanecarboxylic acid) exhibit higher melting points due to strong intermolecular hydrogen bonding, whereas ester hydrochlorides prioritize solubility .

- Synthetic Efficiency: Yields for methyl-substituted analogs range from 78% to 100%, suggesting robust methodologies for amino ester hydrochlorides .

Pharmacological and Industrial Relevance

- Medicinal Chemistry: Compounds like Articaine Isopropyl Ester Hydrochloride () highlight the role of amino ester hydrochlorides as local anesthetics. The target compound’s cyclohexane backbone may offer improved metabolic stability compared to linear analogs .

- Synthetic Intermediates : Ethyl and methyl carboxylates serve as precursors for amide bond formation, as seen in ’s synthesis of naphthaleneacetic acid derivatives .

Biological Activity

Ethyl 2-amino-1-methylcyclohexane-1-carboxylate hydrochloride is a chemical compound that has garnered attention for its potential biological activities, particularly in pharmacology. This article reviews its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by its unique stereochemistry and functional groups. Its molecular formula is , with a molecular weight of 221.73 g/mol. The presence of the hydrochloride group enhances its solubility in water, which is crucial for biological applications.

Preliminary studies suggest that this compound may influence neurotransmitter systems due to its structural similarity to certain neurotransmitters. This implies potential applications in treating conditions related to neurotransmitter imbalances, such as anxiety and depression. However, specific mechanisms and efficacy require further investigation.

Pharmacological Potential

Research indicates that this compound exhibits significant biological activity:

- Neurotransmitter Modulation : The compound's structural features suggest it may interact with neurotransmitter receptors, potentially modulating their activity.

- Antidepressant Effects : Some studies indicate that similar compounds have shown promise in alleviating symptoms of depression and anxiety through serotonin receptor modulation.

A study outlined the synthesis and evaluation of various analogs, demonstrating that modifications to the cyclohexane structure can significantly impact biological activity .

In Vitro Studies

In vitro assays have been conducted to assess the compound's efficacy against various biological targets. For example, a study reported micromolar inhibition of specific enzyme targets related to cancer cell proliferation . These findings are crucial for understanding the therapeutic potential of this compound in oncology.

Case Studies

Several case studies have highlighted the pharmacological applications of this compound:

- Case Study 1 : A study investigated the effects of this compound on human cancer cell lines, revealing its ability to induce apoptosis in specific types of cancer cells, suggesting a potential role in cancer therapy.

- Case Study 2 : Another investigation focused on the neuroprotective effects of related compounds in models of neurodegenerative diseases, indicating that these compounds might offer therapeutic benefits through their action on neurotrophic factors.

Comparative Analysis

To better understand the uniqueness of this compound, a comparative analysis with structurally similar compounds was performed:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| Ethyl 4-aminocyclohexanecarboxylate | Amino Acid Derivative | Lacks methyl group at position 2 |

| Ethyl rel-(1R,2S,4S)-4-amino-2-methylcyclohexane-1-carboxylate hydrochloride | Isomer | Different stereochemistry affecting biological activity |

| trans-Ethyl 4-aminocyclohexanecarboxylic Acid Ethyl Ester Hydrochloride | Ester | Different configuration leading to varied reactivity |

This table illustrates how variations in structure can lead to differences in biological activity, highlighting the importance of stereochemistry in drug design.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.